Fmoc-D-Phe-OPfp
Overview
Description
Fmoc-D-Phe-OPfp is a compound with the linear formula C30H20F5NO4 . Its IUPAC name is 2,3,4,5,6-pentafluorophenyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate . It is used in research and development .
Synthesis Analysis
Fmoc Solid Phase Peptide Synthesis (SPPS) is a commonly used method for the production of peptides . The chemical concept of SPPS is based on the successive coupling of N α -protected amino acids to a growing peptide chain which is immobilized on a solid support . Fmoc-SPPS has become the more widely used strategy, largely due to practical considerations including safety concerns .Molecular Structure Analysis
The molecular weight of Fmoc-D-Phe-OPfp is 553.49 . Its InChI code is 1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-Phe-OPfp is a phenylalanine derivative . Its physical properties, including self-assembly kinetics, morphology, and phase transition, can be significantly impacted by a change in the position of a single atom .Scientific Research Applications
1. Antimicrobial Potency of Fmoc-Phe-Phe Dipeptide Hydrogels
- Summary of Application: Fmoc-Phe-Phe dipeptide hydrogels with encapsulated porphyrin chromophores have been used as a promising alternative in antimicrobial resistance. The hydrogels serve as delivery vehicles for the porphyrins, which present antimicrobial properties especially after irradiation .
- Methods of Application: The self-assembling Fmoc-Phe-Phe dipeptide, a potent gelator, was selected as a scaffold due to its previously reported biocompatibility. Three different water-soluble porphyrins were used as photosensitizers .
- Results or Outcomes: The hydrogels were found to be cytocompatible and displayed antimicrobial efficiency against both Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) bacteria. The zinc porphyrins were found to be more efficient .
2. Synthesis of Phosphopeptides in the Fmoc Mode
- Summary of Application: The Fmoc mode has been used in the synthesis of phosphopeptides, which has played a major role in the characterization of protein phosphorylation/dephosphorylation .
- Methods of Application: Phosphopeptide synthesis is achieved by either introduction of the phosphate group via post-synthetic (‘global’) phosphorylation of a resin-bound peptide or the incorporation of a pre-phosphorylated derivative into the growing peptide chain .
- Results or Outcomes: The availability of phosphopeptides has significantly benefited the study of systems involving protein phosphorylation/dephosphorylation .
3. Peptide Self-Assembly in Nanomedicine
- Summary of Application: Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- Methods of Application: The self-assembling Fmoc-Phe-Phe dipeptide is used as a scaffold due to its previously reported biocompatibility .
- Results or Outcomes: The self-assembled nanostructures have shown remarkable properties, holding substantial promise for the creation of the next generation nanomedicines .
4. Homologation of Alpha-Amino Acids to Beta-Amino Acids
- Summary of Application: Fmoc-amino acid OPfp esters were utilized in the homologation of alpha-amino acids to beta-amino acids .
- Methods of Application: The two-step Arndt-Eister method was used for the homologation .
- Results or Outcomes: This method has been used successfully in the synthesis of beta-amino acids .
Safety And Hazards
Future Directions
Fmoc amino acid pentafluorophenyl esters (Fmoc-OPfp) are activated esters and do not require any additional activation . They are useful in applications where amino acids are partially racemized during coupling . Fmoc-OPfp amino acid esters were also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHPSOMXNCTXPK-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Phe-OPfp |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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